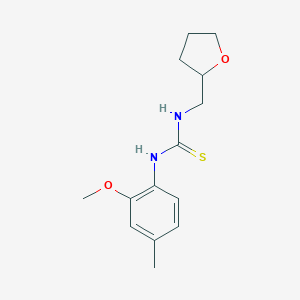![molecular formula C13H11Cl2N5O3 B451013 N'~1~-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451013.png)
N'~1~-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
The synthesis of N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. Industrial production methods may involve the use of supported catalysts and recycling of solvents to improve efficiency and reduce waste .
Análisis De Reacciones Químicas
N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Aplicaciones Científicas De Investigación
N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Industry: The compound can be used in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like topoisomerase II, leading to DNA damage and cell death. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparación Con Compuestos Similares
Similar compounds to N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide include:
- N’-(2,6-dichlorobenzylidene)-2-hydroxybenzohydrazide
- N’-(2,6-dichlorobenzylidene)-2-iodobenzohydrazide
- N’-(2,6-dichlorobenzylidene)-2-(phenylthio)acetohydrazide These compounds share the Schiff base structure but differ in their substituents, which can affect their chemical reactivity and biological activities .
N’-(2,6-dichlorobenzylidene)-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetohydrazide stands out due to its unique combination of a dichlorobenzylidene group and a nitro-methyl-pyrazolyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11Cl2N5O3 |
|---|---|
Peso molecular |
356.16g/mol |
Nombre IUPAC |
N-[(2,6-dichlorophenyl)methylideneamino]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H11Cl2N5O3/c1-8-5-12(20(22)23)18-19(8)7-13(21)17-16-6-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,17,21) |
Clave InChI |
KKTWVYNOCJUUPH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=NN1CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[3-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B450934.png)

![4-chloro-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzohydrazide](/img/structure/B450936.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B450940.png)
![2-[(4-bromophenyl)acetyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B450941.png)
![N-(4-{N-[(2-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B450942.png)



![Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B450949.png)


![Propyl 4-(4-bromophenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450953.png)

